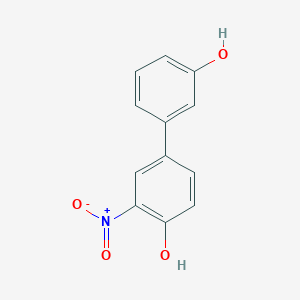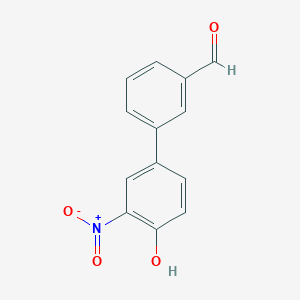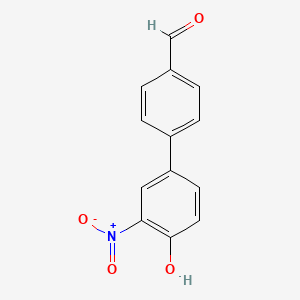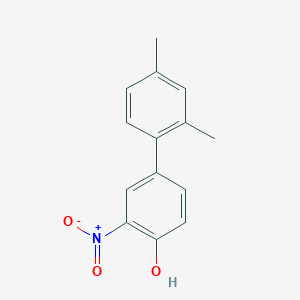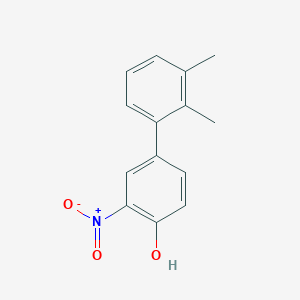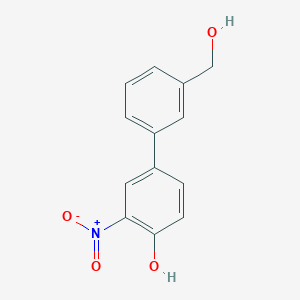
4-(3-Methoxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-2-nitrophenol, 95% (MPN) is an organic compound with a wide range of applications in scientific research. It is a yellow crystalline solid with a molecular formula C9H9NO3 and a molecular weight of 179.16 g/mol. MPN can be synthesized from the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. It has been used in a variety of scientific studies due to its unique properties, which are discussed in detail below.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of a range of compounds. It has also been used as a dye for the staining of proteins, and as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitrophenol portion of the molecule is responsible for its biological activity. It is thought to interact with proteins, enzymes, and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. However, it is important to note that 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is a powerful inhibitor of tyrosinase, and thus caution should be taken when using it in experiments involving melanin production.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-Methoxyphenyl)-2-nitrophenol, 95%. Further studies could be conducted to explore its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential use as a dye for the staining of proteins and other molecules. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis and polymerization reactions.
Méthodes De Synthèse
The synthesis of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% involves the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. The reaction is typically conducted at room temperature, and the desired product is obtained after the reaction is complete. The reaction mechanism is as follows:
3-Methoxyphenol + Nitrobenzene → 4-(3-Methoxyphenyl)-2-nitrophenol
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHQOSZBPFBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686237 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-01-6 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


